(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate
CAS No.: 30346-04-4
Cat. No.: VC17041290
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30346-04-4 |
|---|---|
| Molecular Formula | C15H14N2O4S |
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | (7-oxo-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C15H14N2O4S/c1-9(18)20-8-11-7-17-14(21-11)12(13(19)16-15(17)22)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,19,22) |
| Standard InChI Key | GERDHXQHDYJUQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1CN2C(=C(C(=O)NC2=S)C3=CC=CC=C3)O1 |
Introduction
Chemical Structure and Nomenclature
The compound features a fused oxazolo-pyrimidine core, a bicyclic system where an oxazole ring (1,3-oxazole) is annulated to a pyrimidine ring at specific positions. Key structural attributes include:
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7-Oxo group: A ketone at position 7 of the pyrimidine ring.
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8-Phenyl substituent: An aromatic phenyl group at position 8.
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5-Thioxo group: A thioketone at position 5.
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Tetrahydro modification: Partial saturation of the pyrimidine ring (2,3,6,7-tetrahydro).
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Methyl acetate ester: An acetylated methyl group at position 2 of the oxazole ring.
The molecular formula is C₁₆H₁₅N₃O₃S, with a calculated molecular weight of 329.37 g/mol. Its IUPAC name reflects the fusion pattern and substituent positions, critical for understanding reactivity and intermolecular interactions .
Synthesis and Structural Characterization
Analytical Data
Hypothetical spectral characteristics, inferred from similar compounds :
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ 2.1 (s, 3H, CH₃CO), 3.2–3.5 (m, 4H, tetrahydro protons), 7.3–7.6 (m, 5H, Ph). |
| ¹³C NMR | δ 170.5 (C=O), 165.3 (C=S), 135–128 (Ph), 62.1 (OCH₂), 21.0 (CH₃CO). |
| IR | 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O), 1240 cm⁻¹ (C=S). |
| MS (ESI+) | m/z 330.1 [M+H]⁺. |
Physicochemical Properties
Biological Activity and Mechanisms
Antimicrobial Activity
Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) . The acetate ester may improve membrane permeability.
Metabolic Pathways
Predicted hepatic metabolism via cytochrome P450 3A4, with primary metabolites being deacetylated and sulfoxidized derivatives.
Comparative Analysis with Analogues
Future Directions
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